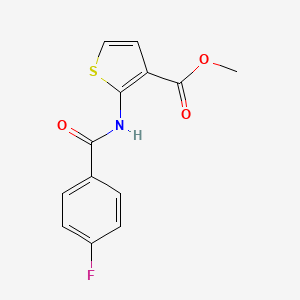

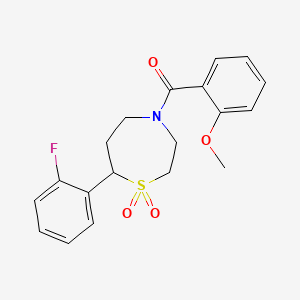

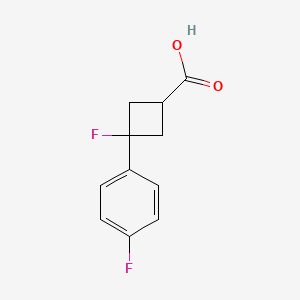

![molecular formula C9H11NO5 B2647180 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol CAS No. 1039912-84-9](/img/structure/B2647180.png)

2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol, also known as Ethylene Glycol Mono-4-(hydroxymethyl)-2-nitrophenyl Ether or 4-(2-Hydroxyethoxy)-3-nitrobenzyl Alcohol, is a chemical compound . It appears as a light yellow to yellow to green powder or crystal .

Physical And Chemical Properties Analysis

2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is a solid at 20°C . . The compound has a melting point range of 48.0 to 52.0 °C .Applications De Recherche Scientifique

Hydroxylation and Catalysis

- The hydroxylation of specific phenolic compounds has been studied to understand the roles of superoxide radicals and hydroxyl radicals in nonenzymatic reactions, revealing insights into the generation and activity of these species (Goscin & Fridovich, 1972). Similarly, the enzymatic hydroxylation by rabbit ethanol-inducible cytochrome P-450 isozyme 3a has been analyzed for its ability to convert p-nitrophenol to 4-nitrocatechol, highlighting the enzyme's significant role in the metabolism of aromatic compounds (Koop, 1986).

Molecular Interactions and Stability

- Studies have demonstrated the stabilization of hydroxylamine TEMPOH through complexation with amphiphilic calixarene in an ethanol/water mixture, indicating the importance of molecular interactions in determining the stability of radical species (Ananchenko et al., 2006).

Solvatochromism and Probes

- Research into nitro-substituted phenolates has provided insights into solvatochromism and their use as solvatochromic switches and probes for investigating solvent mixtures, demonstrating the influence of solvent interactions on molecular behavior (Nandi et al., 2012).

Enzymatic Oxidation

- The oxidation of 4-ethylphenol by bacterial enzyme 4-ethylphenol methylenehydroxylase has been examined for its stereochemical aspects, providing a detailed understanding of the enzymatic process and its selectivity (Reeve et al., 1990).

Extraction and Environmental Applications

- The extraction of phenolic compounds from aqueous solutions using emulsion liquid membranes highlights the potential environmental applications, such as the removal of pollutants from wastewater (Reis et al., 2006).

Propriétés

IUPAC Name |

2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-3-4-15-9-2-1-7(6-12)5-8(9)10(13)14/h1-2,5,11-12H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNNYCZPIGWQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

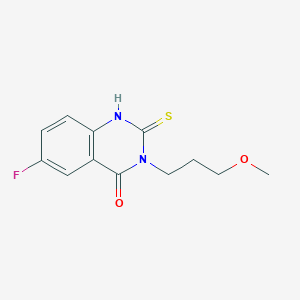

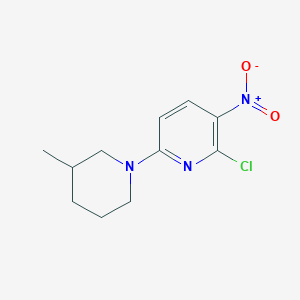

![4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647105.png)

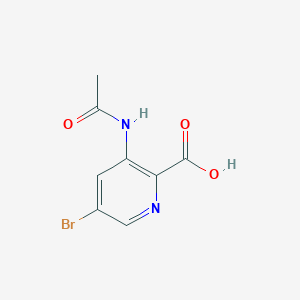

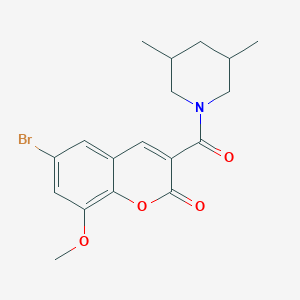

![1-allyl-4-(1-(4-(2,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2647111.png)

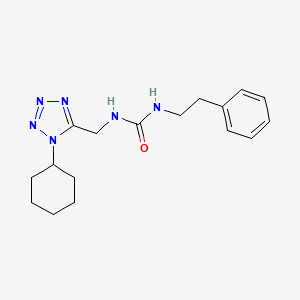

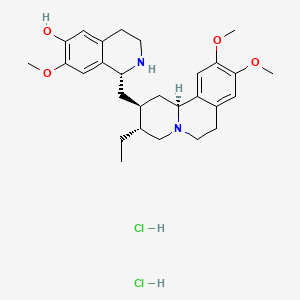

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2647119.png)

![3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647120.png)